(3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile
CAS No.:
Cat. No.: VC17471166
Molecular Formula: C9H8Cl2N2
Molecular Weight: 215.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8Cl2N2 |
|---|---|
| Molecular Weight | 215.08 g/mol |
| IUPAC Name | (3R)-3-amino-3-(2,5-dichlorophenyl)propanenitrile |
| Standard InChI | InChI=1S/C9H8Cl2N2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |
| Standard InChI Key | IGPWVLBRVLHKDR-SECBINFHSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)[C@@H](CC#N)N)Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(CC#N)N)Cl |
Introduction
Synthesis and Preparation
The synthesis of (3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile typically involves multi-step organic reactions starting from commercially available materials. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds are often prepared using reactions involving aldehydes and amines.
Biological Activity and Potential Applications
Similar compounds to (3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile, such as (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile, have shown potential in medicinal chemistry due to their interactions with enzymes and receptors. These interactions may modulate specific biochemical pathways, suggesting potential applications in drug development, particularly for antimicrobial and anticancer properties.
| Compound | Potential Biological Activity |
|---|---|
| (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile | Antimicrobial and anticancer properties |
| (3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile | Potential for similar biological activities |
Comparison with Similar Compounds
Compounds with similar structures, such as (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile and (3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile, have been studied for their unique substitution patterns and biological activities. These comparisons highlight the importance of substituent positions and stereochemistry in determining the reactivity and biological properties of these compounds.
| Compound | Substitution Pattern | Unique Features |
|---|---|---|
| (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile | 2,4-dichloro | Different reactivity profile |
| (3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile | 2,4-dimethoxy | Potential as a biochemical probe |
| (3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile | 2,5-dichloro | Potential for biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume